molecular formula C18H22FN5O2S B10987437 N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B10987437
M. Wt: 391.5 g/mol
InChI Key: SHSRBTUYBSTYNN-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of indole derivatives, which are aromatic heterocyclic compounds containing an indole nucleus.
  • Indole derivatives have diverse biological activities and are found in many synthetic drug molecules.
  • Physically, they are crystalline and colorless, with specific odors.
  • The compound’s structure includes a thiazole ring (from the 4,5-dimethyl-1,3-thiazol-2(3H)-ylidene moiety), a piperazine ring, and a carboxamide group.
  • Preparation Methods

    • Unfortunately, I couldn’t find specific synthetic routes for this exact compound. thiazole derivatives are often synthesized through various methods, including condensation reactions, cyclizations, and functional group transformations.
    • Industrial production methods would likely involve scalable processes, but without specific data, I can’t provide details.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, such as oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction. For example:

        Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

        Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

        Substitution: Substitution reactions with halogens (e.g., chlorine, bromine) or other nucleophiles.

    • Major products formed would vary based on the reaction type.
  • Scientific Research Applications

    Structural Characteristics

    The compound's structure is characterized by:

    • Thiazole Ring : Known for its biological activity, particularly in antimicrobial and anticancer applications.
    • Piperazine Moiety : Enhances pharmacological properties and stability.
    • Fluorophenyl Group : Potentially improves biological activity and solubility.

    Antimicrobial Applications

    The thiazole component in N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide has been linked to significant antimicrobial properties. Research indicates that similar compounds exhibit:

    • Activity Against Gram-positive Bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
    • Broad-spectrum Antifungal Activity : Demonstrated efficacy against drug-resistant Candida strains .

    Anticancer Properties

    The compound's potential as an anticancer agent is supported by preliminary studies indicating:

    • Inhibition of Tumor Cell Growth : Compounds with similar thiazole structures have shown promise in inhibiting cancer cell proliferation.
    • Mechanism of Action : Ongoing research focuses on understanding how the compound interacts with cellular pathways critical for cancer development.

    Pharmacological Insights

    This compound exhibits several pharmacological properties:

    • Enzyme Inhibition : The thiazole moiety is often associated with the inhibition of specific enzymes involved in disease processes.
    • Potential for Drug Development : Its unique structure may serve as a lead compound for designing new therapeutics targeting various diseases.

    Synthesis and Modification

    The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

    • Refluxing Reactions : Utilizing various solvents to facilitate the formation of the desired product.
    • Modification Techniques : Structural modifications can enhance biological activity or alter pharmacokinetic properties .

    Case Studies and Research Findings

    Several studies highlight the applications of compounds similar to this compound:

    StudyFindings
    Identified structural features contributing to antimicrobial activity against resistant strains.
    Demonstrated significant anticancer effects in vitro with mechanisms involving apoptosis induction.
    Explored enzyme inhibition pathways that could lead to novel therapeutic strategies.

    Mechanism of Action

    • Unfortunately, I don’t have specific data on this compound’s mechanism of action. it likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    • Similar compounds might include other thiazole derivatives or piperazine-based structures.
    • Without specific names, I can’t provide a direct comparison, but highlighting its uniqueness would involve discussing its specific features or functional groups.

    Biological Activity

    N-(2-{[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound belonging to the thiazole derivatives class. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

    PropertyValue
    Molecular Formula C14H13N5O2S
    Molecular Weight 315.35 g/mol
    IUPAC Name N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
    InChI Key BILJXSYJMWDRFP-UHFFFAOYSA-N

    The biological activity of thiazole derivatives is primarily attributed to their ability to interact with various molecular targets within cells. The thiazole ring can inhibit enzymes and proteins, leading to disruptions in cellular processes. This mechanism is crucial for their antimicrobial and anticancer effects.

    Antimicrobial Activity

    Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from thiazolidinones have demonstrated potent activity against resistant strains of bacteria and fungi. In one study, specific thiazolidinone derivatives showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

    Anticancer Activity

    Thiazole derivatives have also been investigated for their anticancer properties. Research indicates that certain compounds can significantly reduce the viability of cancer cell lines such as Caco-2 and A549. For example, modifications on the thiazole ring have enhanced anticancer activity against these cell lines, with some compounds achieving a decrease in cell viability by over 50% compared to untreated controls .

    Study 1: Anticancer Activity Evaluation

    In a study conducted by Da Silva et al., various thiazolidinone derivatives were synthesized and tested for their cytotoxicity against glioblastoma multiforme cells. Among the tested compounds, several demonstrated potent antitumor effects, significantly reducing cell viability .

    Study 2: Antimicrobial Screening

    A comprehensive screening of thiazole derivatives revealed that certain compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives containing specific substitutions on the thiazole ring showed enhanced inhibitory effects compared to traditional antibiotics .

    Properties

    Molecular Formula

    C18H22FN5O2S

    Molecular Weight

    391.5 g/mol

    IUPAC Name

    N-[2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

    InChI

    InChI=1S/C18H22FN5O2S/c1-12-13(2)27-17(21-12)22-16(25)11-20-18(26)24-9-7-23(8-10-24)15-5-3-14(19)4-6-15/h3-6H,7-11H2,1-2H3,(H,20,26)(H,21,22,25)

    InChI Key

    SHSRBTUYBSTYNN-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC(=N1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C

    Origin of Product

    United States

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